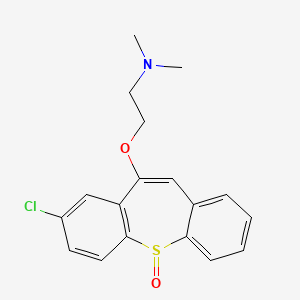
Zotepine S-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zotepine S-oxide is a useful research compound. Its molecular formula is C18H18ClNO2S and its molecular weight is 347.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Antipsychotic Efficacy
Zotepine S-oxide has been studied for its effectiveness in treating various psychiatric disorders. Clinical reviews indicate that zotepine is effective in reducing symptoms associated with schizophrenia and bipolar disorder, with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .
2. Drug Delivery Systems
Recent studies have focused on enhancing the delivery of zotepine through innovative formulations such as nanosuspensions and self-microemulsifying drug delivery systems (SMEDDS). These formulations aim to improve the bioavailability of zotepine by facilitating better absorption across biological membranes.
- Nanosuspension Development : A study demonstrated the formulation of zotepine-loaded nanosuspensions that significantly improved brain targeting in animal models. The optimized formulation showed a particle size conducive to enhanced absorption and a higher area under the curve (AUC) when administered intranasally compared to intravenous solutions .
| Formulation Type | Particle Size (nm) | AUC Increase (fold) | Administration Route |
|---|---|---|---|
| Nanosuspension | 519.26 ± 10.44 | 8.6 | Intranasal |
| Nanosuspension | 330.2 ± 12.90 | 10.79 | Intranasal |
- Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Research indicates that SMEDDS can enhance the solubility and oral bioavailability of zotepine. These systems utilize lipid-based formulations that facilitate drug absorption through lymphatic pathways, thereby bypassing extensive first-pass metabolism .
Case Studies
Case Study 1: Efficacy in Schizophrenia
A clinical case highlighted a patient with paranoid schizophrenia who experienced significant symptom relief on a low dose of zotepine. The patient exhibited reduced hallucinations and improved overall functioning without severe side effects, indicating the potential for this compound to provide effective treatment options for sensitive populations .
Case Study 2: Safety Profile in Bipolar Disorder
In another study involving patients with bipolar disorder, zotepine was administered as part of a maintenance therapy regimen. The results demonstrated that patients maintained mood stability with minimal side effects, reinforcing the safety profile of this compound in long-term psychiatric care .
Propiedades
Fórmula molecular |
C18H18ClNO2S |
|---|---|
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H18ClNO2S/c1-20(2)9-10-22-16-11-13-5-3-4-6-17(13)23(21)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 |
Clave InChI |
GPQLECKPRFIPAC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















